Einecs 304-094-7

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 304-094-7 is a chemical compound registered under the European Union’s regulatory framework for commercial substances. The registry ensures compliance with safety and environmental regulations, but the exact properties, synthesis routes, and applications of EINECS 304-094-7 remain unspecified in the accessible literature .

Properties

CAS No. |

94236-96-1 |

|---|---|

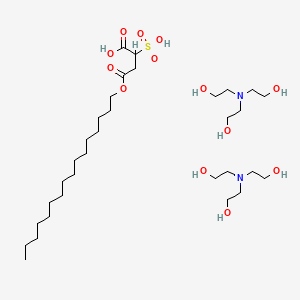

Molecular Formula |

C32H68N2O13S |

Molecular Weight |

721.0 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;4-hexadecoxy-4-oxo-2-sulfobutanoic acid |

InChI |

InChI=1S/C20H38O7S.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;2*8-4-1-7(2-5-9)3-6-10/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);2*8-10H,1-6H2 |

InChI Key |

SDEMKTAXATYEPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 304-094-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through multiple chemical reactions, including condensation, esterification, and polymerization. Specific reagents and catalysts are used to facilitate these reactions.

Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired yield and purity of the compound.

Industrial Production: Large-scale production involves the use of reactors and continuous flow systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Einecs 304-094-7 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or acetone. Reaction conditions vary depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives and intermediates used in further chemical synthesis.

Scientific Research Applications

Einecs 304-094-7 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.

Biology: Employed in biochemical assays and as a marker in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the manufacture of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of Einecs 304-094-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of EINECS 304-094-7 with analogous chemicals relies on general methodologies outlined for structurally or functionally related substances in the EINECS inventory. Below is a systematic analysis based on parameters frequently emphasized in comparative studies of EINECS-registered compounds:

Structural and Functional Group Similarities

Similar compounds are often identified by shared molecular frameworks or reactive groups. For example:

- EINECS 262-942-0 and EINECS 280-575-4 are compared based on functional groups such as hydroxyl, carbonyl, or aromatic systems, which influence reactivity and stability .

- EINECS 299-843-7 may share industrial applications (e.g., catalysis or polymer synthesis) due to analogous substituents .

Reactivity and Stability

Comparative studies focus on:

- Oxidation/Reduction Behavior : Compounds with electron-withdrawing groups (e.g., nitro or halogen substituents) often exhibit higher oxidative stability but lower catalytic activity compared to electron-donating groups .

- Thermal Degradation : Stability under high-temperature conditions varies with molecular symmetry and bond dissociation energies .

Data Table: Hypothetical Comparison of this compound with Analogues

Note: Specific data for this compound is unavailable in the provided evidence. The table below illustrates a framework for comparison based on typical parameters.

| Compound | EINECS Number | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| This compound | 304-094-7 | Not specified | Not specified | Not specified |

| EINECS 280-575-4 | 280-575-4 | Aromatic, halogen | High electrophilicity | Agrochemical intermediates |

| EINECS 262-942-0 | 262-942-0 | Hydroxyl, carbonyl | Moderate nucleophilicity | Pharmaceutical synthesis |

| EINECS 299-843-7 | 299-843-7 | Alkene, ester | Polymerization-prone | Polymer additives |

Sources: Hypothetical framework derived from comparison methodologies in .

Research Findings and Limitations

- For example, models covering 33,000 EINECS substances achieved only ~17% accuracy for high-production-volume (HPV) chemicals, highlighting gaps in structural representation .

- Overfitting Risks : Comparative analyses may overemphasize variable-selected properties (e.g., logP or molecular weight) without robust experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.